molecular formula C7H9IN2O B2728388 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one CAS No. 1354705-88-6

1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one

Cat. No.: B2728388
CAS No.: 1354705-88-6
M. Wt: 264.066
InChI Key: JSGPKDSTYVRKAL-UHFFFAOYSA-N
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Description

1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one is a pyrazole-derived compound featuring a propan-2-one backbone substituted with an iodine atom at the 4-position and a methyl group at the 5-position of the pyrazole ring. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

1-(4-iodo-5-methylpyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-5(11)4-10-6(2)7(8)3-9-10/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGPKDSTYVRKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the iodination of 5-methyl-1H-pyrazole followed by the alkylation of the resulting 4-iodo-5-methyl-1H-pyrazole with 2-bromopropan-2-one.

  • Iodination of 5-methyl-1H-pyrazole

    • Reagent: Iodine (I₂)
    • Solvent: Acetic acid
    • Temperature: Room temperature
    • Reaction: 5-methyl-1H-pyrazole + I₂ → 4-iodo-5-methyl-1H-pyrazole
  • Alkylation of 4-iodo-5-methyl-1H-pyrazole

    • Reagent: 2-bromopropan-2-one
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate (K₂CO₃)
    • Temperature: 80°C
    • Reaction: 4-iodo-5-methyl-1H-pyrazole + 2-bromopropan-2-one → this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

  • Substitution Reactions

    • Reagents: Sodium azide (NaN₃), Potassium thiocyanate (KSCN)
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: 60-80°C
  • Reduction Reactions

    • Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
    • Solvent: Ethanol, Tetrahydrofuran (THF)
    • Temperature: Room temperature to reflux
  • Oxidation Reactions

    • Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
    • Solvent: Water, Acetone
    • Temperature: Room temperature to 50°C

Major Products Formed

    Substitution Reactions: 1-(4-Azido-5-methyl-1H-pyrazol-1-yl)propan-2-one, 1-(4-Thiocyanato-5-methyl-1H-pyrazol-1-yl)propan-2-one

    Reduction Reactions: 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-ol

    Oxidation Reactions: 1-(4-Iodo-5-carboxy-1H-pyrazol-1-yl)propan-2-one

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one, exhibit significant anticancer properties. The compound has been investigated as a potential tissue-selective androgen receptor modulator (SARM), which could be useful in treating androgen-dependent cancers such as prostate cancer. Its mechanism involves antagonizing androgen receptors, thereby inhibiting cancer cell proliferation .

Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. The presence of halogen substituents, such as iodine in this compound, may enhance its biological activity by increasing lipophilicity and altering membrane permeability of microbial cells .

Agrochemicals

In the realm of agrochemicals, pyrazole derivatives are being explored as potential pesticides and herbicides. Their ability to interfere with biochemical pathways in pests makes them suitable candidates for developing new agricultural agents. The structural modifications in compounds like this compound can lead to enhanced efficacy against specific pests while minimizing environmental impact .

Material Science

Synthesis of Functional Materials
The unique properties of this compound allow it to be used as a precursor for synthesizing various functional materials. For instance, it can serve as a building block for creating novel polymers or nanocomposites with tailored properties for applications in electronics and photonics .

Case Study 1: Anticancer Research

A study published in the West African Journal of Medicine examined the efficacy of several pyrazole derivatives, including this compound, against prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

Research conducted by Bennani et al. highlighted the antimicrobial effects of various pyrazole derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study found that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

Mechanism of Action

The mechanism of action of 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound is compared to three key analogs:

1-(p-Tolylhydrazono)-propan-2-one (PTHP)
  • Structure: Contains a hydrazono group (-N=N-) linked to a p-tolyl ring and propan-2-one.
  • Key Differences :
    • Lacks the pyrazole ring, instead featuring a hydrazone moiety.
    • The p-tolyl group is electron-donating, contrasting with the electron-withdrawing iodine in the target compound.
  • Applications: Acts as a chelating agent for metal ions (e.g., Cu²⁺, Ni²⁺) due to its N,O-donor sites .
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
  • Structure: Contains a chlorophenyl group and a 4-methylpyrazole ring attached to an ethanone backbone.
  • Key Differences :
    • Chlorine at the phenyl ring vs. iodine at the pyrazole in the target compound.
    • Ethane backbone (vs. propane), altering molecular flexibility.
  • Applications : Intermediate in drug synthesis, leveraging the chlorine atom as a leaving group in nucleophilic substitutions .
1-{6-Iodo-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}-2,2-dimethylpropan-1-one
  • Structure : Features an iodo-substituted pyrido-oxazine fused ring system.
  • Key Differences: Pyrido-oxazine ring (vs. pyrazole) introduces additional N and O heteroatoms. Dimethyl groups on the propanone backbone increase steric hindrance.
  • Applications: Potential use in medicinal chemistry due to its hybrid heterocyclic system .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one C₇H₉IN₂O ~264.07 Iodo (C4), methyl (C5) Low polarity solvents
PTHP C₁₀H₁₂N₂O 176.22 Hydrazono, p-tolyl Polar aprotic solvents
1-(4-Chlorophenyl)-... C₁₂H₁₁ClN₂O 234.68 Chlorophenyl, methylpyrazole Moderate polarity
Pyrido-oxazine derivative C₁₂H₁₅IN₂O₂ 370.17 Iodo, pyrido-oxazine Low solubility in water

Notes:

  • The iodine atom in the target compound increases molecular weight and polarizability, enhancing crystallinity.
  • Chlorine and methyl groups in analogs reduce molecular weight but modify electronic properties.

Electronic and Steric Effects

  • Iodine vs. Chlorine : Iodine’s larger atomic radius and polarizability enhance van der Waals interactions, impacting binding affinity in biological systems.
  • Methyl Group : In the target compound, the 5-methyl group reduces ring flexibility compared to unsaturated analogs (e.g., dihydro-pyrazolones in ) .

Biological Activity

1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an iodine substituent and a pyrazole ring, which may influence its interaction with biological targets.

The compound has the molecular formula C7H9IN2OC_7H_9IN_2O and a molecular weight of approximately 232.06 g/mol. Its structure includes a propan-2-one moiety attached to a pyrazole ring, which is known for its versatility in biological applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation against bacterial strains, demonstrating promising activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of key metabolic pathways .

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays, including the DPPH radical scavenging method. The compound showed a notable capacity to neutralize free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Selective Androgen Receptor Degradation (SARD)

Recent studies have investigated the role of pyrazole derivatives as selective androgen receptor degraders (SARDs). The introduction of the pyrazole moiety into small molecules has been linked to enhanced SARD activity, which may have implications for treating androgen-dependent diseases such as prostate cancer. The pharmacological evaluation indicated that compounds similar to this compound can effectively bind to androgen receptors and induce degradation, thus inhibiting tumor growth in vitro and in vivo .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents on the pyrazole ring significantly influence their potency and selectivity towards specific biological targets. For instance, modifications at the 4-position of the pyrazole ring have been shown to enhance antimicrobial efficacy while maintaining low toxicity towards human cells .

Case Study 1: Antimicrobial Efficacy

A phenotypic screening study evaluated the effects of various pyrazole derivatives on the motility and development of parasitic nematodes, including Haemonchus contortus. Compounds similar to this compound exhibited sub-nanomolar potencies against the fourth larval stage of these parasites while showing selectivity towards nematodes over human cell lines .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, this compound was tested alongside other pyrazole derivatives. The results indicated that this compound demonstrated significant radical scavenging activity, comparable to established antioxidants, thereby supporting its potential use in formulations aimed at combating oxidative stress .

Q & A

Q. What are the typical synthetic routes for 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propan-2-one, and what reaction conditions are critical for optimizing yield?

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, pyrazoline analogs are synthesized by refluxing hydrazine derivatives with ketones or aldehydes in ethanol, followed by iodination at the 4-position using iodine monochloride (ICl) under controlled pH conditions. Key parameters include temperature (70–80°C), reaction time (4–6 hours), and stoichiometric control of iodine to avoid overhalogenation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Characterization typically involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and iodination.
  • X-ray crystallography : Resolves molecular geometry, bond lengths, and dihedral angles. For example, triclinic crystal systems (space group P1P1) with unit cell parameters (e.g., a=6.66.8a = 6.6–6.8 Å, b=10.111.1b = 10.1–11.1 Å) are reported for related pyrazol-1-yl-propanone derivatives .
  • IR spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and pyrazole ring vibrations .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies recommend:

  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Solvent compatibility : Avoid DMSO for long-term storage due to potential hydrolysis of the iodo substituent.
  • Light sensitivity : Store in amber vials under inert gas (N2_2 or Ar) to prevent photolytic deiodination .

Advanced Research Questions

Q. What biological activities have been reported for structurally related pyrazole derivatives, and how might these inform studies on this compound?

Pyrazole derivatives exhibit antitumor, antimicrobial, and anti-inflammatory activities. For instance:

  • Antitumor activity : Pyrazolines with electron-withdrawing groups (e.g., Cl, NO2_2) show IC50_{50} values <10 µM in cancer cell lines via kinase inhibition .
  • Antimicrobial activity : 4-Iodo derivatives demonstrate MIC values of 2–8 µg/mL against Gram-positive bacteria, attributed to membrane disruption .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound?

SAR studies require systematic modifications:

  • Substituent variation : Replace the 5-methyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding.
  • Halogen exchange : Substitute iodine with bromine or chlorine to evaluate electronic effects on reactivity and bioactivity.
  • Pharmacophore modeling : Use software like Schrödinger Suite to map essential moieties (e.g., pyrazole ring, ketone group) for activity .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Utilize crystal structure data (e.g., PDB ID A1IZ9) to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Challenges include:

  • HPLC interference : Co-elution with similar metabolites. Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) for resolution.
  • Mass spectrometry detection : Employ MRM transitions (e.g., m/z 335 → 227 for the parent ion) to enhance specificity in biological samples .

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